

Investigating Pranlukast Hemihydrate: A Guide to Potential Off-Target Effects

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For Researchers, Scientists, and Drug Development Professionals

Pranlukast hemihydrate, a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, is an established therapeutic agent for bronchial asthma.[1][2] While its on-target efficacy is well-documented, a thorough understanding of its potential off-target interactions is crucial for a complete safety and selectivity profile. This guide provides a comparative analysis of Pranlukast's known off-target effects, supported by available experimental data and detailed methodologies, to aid researchers in their investigations.

Comparative Analysis of Off-Target Interactions

Pranlukast has been observed to interact with several molecular targets other than the CysLT1 receptor. These interactions, identified through in vitro studies, are summarized below in comparison to other relevant compounds.

Inhibition of P2Y Purinergic Receptors

Pranlukast has been shown to inhibit nucleotide-induced calcium mobilization mediated by P2Y receptors. This effect appears to be non-competitive and occurs at micromolar concentrations. [3][4]

Table 1: Inhibition of Nucleotide-Induced Calcium Mobilization in dU937 Cells[3]



Compound	Agonist	IC50 (μM)
Pranlukast	UTP	4.3
UDP	1.6	
Montelukast	UTP	7.7
UDP	4.5	

Modulation of NF-κB Signaling Pathway

Multiple studies have demonstrated that Pranlukast can inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6][7] This inhibitory effect is independent of CysLT1 receptor antagonism and has been observed in various cell types.[5][7]

Table 2: Inhibition of NF-kB Activation[7][8]

Compound	Cell Line	Method	Inhibition
Pranlukast (10 μM)	U-937 (differentiated)	Western Blot	~40%
Jurkat	Western Blot	~30%	
MK-571 (10 μM)	U-937 (differentiated)	Flow Cytometry	Dose-related
Jurkat	Flow Cytometry	Dose-related	

Inhibition of Cytochrome P450 Enzymes

Pranlukast exhibits inhibitory activity against the cytochrome P450 enzyme CYP2C9. This is a pertinent consideration for potential drug-drug interactions.[9]

Table 3: Inhibition of Human Liver Cytochrome P450 Enzymes[9]



Compound	Enzyme	Inhibition Type	Κι (μΜ)
Pranlukast	CYP2C9	Competitive	3.82 ± 0.50
Zafirlukast	CYP2C9	Competitive	5.86 ± 0.08
Pranlukast	CYP2C19, CYP3A4	No effect	-
Zafirlukast	CYP2C19, CYP3A4	Minor inhibition	-

Inhibition of Volume-Regulated Anion Channels (VRACs)

A recent study identified Pranlukast as a novel inhibitor of volume-regulated anion channels (VRACs), encoded by the LRRC8 gene family. This inhibition is independent of the CysLT1 receptor.[5][10]

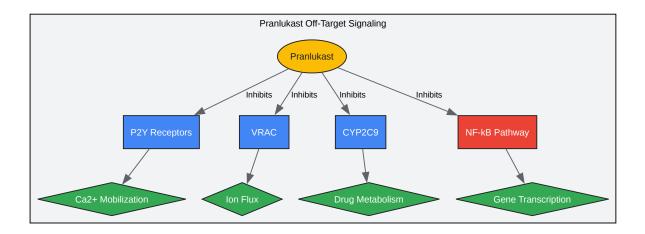
Table 4: Inhibition of Volume-Regulated Anion Channels (VRACs)[5][10]

Compound	Maximal Efficacy of Inhibition	IC50 (μM)
Pranlukast	~50%	Not reported
Zafirlukast	Full efficacy	~17

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a general experimental workflow for investigating off-target effects.

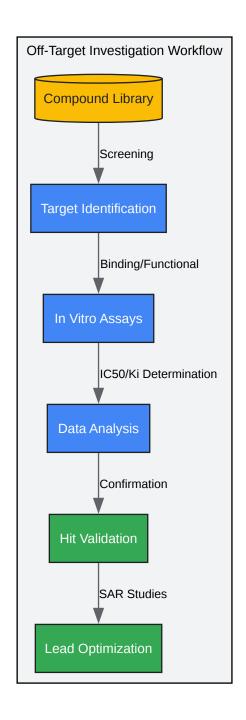




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Caption: Off-target signaling pathways of Pranlukast.





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Caption: General workflow for off-target effect investigation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key assays used to identify the off-target effects of Pranlukast.



P2Y Receptor-Mediated Calcium Mobilization Assay

This assay is used to determine the inhibitory effect of a compound on Gq-coupled P2Y receptor activation by measuring changes in intracellular calcium levels.

- Cell Line: Human monocyte-macrophage like cell line, dU937, or a heterologous expression system (e.g., 1321N1 astrocytoma cells) stably expressing human P2Y receptors.[3]
- · Reagents:
 - Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
 - P2Y receptor agonists (e.g., UTP, UDP)
 - Pranlukast hemihydrate
 - Appropriate cell culture medium and buffers
- Procedure:
 - Culture the chosen cell line to an appropriate confluency.
 - Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
 - Pre-incubate the cells with varying concentrations of Pranlukast or vehicle control.
 - Stimulate the cells with a P2Y receptor agonist.
 - Measure the change in fluorescence intensity using a suitable plate reader to determine intracellular calcium mobilization.
 - Calculate the IC50 values for Pranlukast's inhibition of the agonist-induced calcium response.

NF-κB Luciferase Reporter Gene Assay

This assay quantifies the activity of the NF-kB signaling pathway by measuring the expression of a luciferase reporter gene under the control of NF-kB response elements.



Cell Line: Human epithelial cell line (e.g., NCI-H292) or human monocytic cell line (e.g., U-937).[6][7]

Reagents:

- NF-κB luciferase reporter vector
- Transfection reagent
- NF-κB pathway inducer (e.g., Lipopolysaccharide (LPS) or Phorbol 12-myristate 13acetate (PMA))
- Pranlukast hemihydrate
- Luciferase assay substrate and buffer
- Procedure:
 - Transfect the chosen cell line with the NF-κB luciferase reporter vector.
 - Allow the cells to recover and express the reporter gene.
 - Pre-treat the cells with various concentrations of Pranlukast or vehicle control.
 - Stimulate the cells with an NF-κB pathway inducer.
 - Lyse the cells and measure the luciferase activity using a luminometer.
 - Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell viability.
 - Determine the percentage inhibition of NF-κB activation by Pranlukast.

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the inhibitory potential of a compound on specific CYP enzymes using human liver microsomes.

Materials:



- Human liver microsomes
- CYP-specific substrate (e.g., Tolbutamide for CYP2C9)
- NADPH regenerating system
- Pranlukast hemihydrate
- Acetonitrile (for reaction termination)
- LC-MS/MS system for analysis
- Procedure:
 - Prepare a reaction mixture containing human liver microsomes, the CYP-specific substrate, and the NADPH regenerating system in a suitable buffer.
 - Add varying concentrations of Pranlukast or a known inhibitor (positive control).
 - Initiate the reaction by adding the NADPH regenerating system.
 - Incubate the reaction mixture at 37°C for a specific time.
 - Terminate the reaction by adding acetonitrile.
 - Centrifuge the samples to pellet the protein.
 - Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite.
 - \circ Calculate the rate of metabolite formation and determine the IC50 and K_i values for Pranlukast's inhibition of the CYP enzyme.

Whole-Cell Patch-Clamp Electrophysiology for VRAC Inhibition

This technique directly measures the ion channel currents in a single cell to determine the inhibitory effect of a compound on VRACs.

Cell Line: HEK293 cells endogenously expressing VRACs.[5]



- Reagents:
 - Hypotonic and isotonic bath solutions
 - Pranlukast hemihydrate
 - Patch-clamp rig with amplifier and data acquisition system
- Procedure:
 - Culture HEK293 cells on coverslips.
 - Establish a whole-cell patch-clamp configuration on a single cell.
 - Apply a voltage-step or ramp protocol to elicit ion channel currents.
 - Induce VRAC activity by perfusing the cell with a hypotonic solution.
 - Apply Pranlukast at various concentrations to the bath solution.
 - Record the changes in the VRAC current in the presence of Pranlukast.
 - Analyze the current recordings to determine the percentage of inhibition and other electrophysiological parameters.

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